Product packaging for Methylripariochromene A(Cat. No.:CAS No. 20819-46-9)

Methylripariochromene A

Cat. No.: B1195375
CAS No.: 20819-46-9
M. Wt: 262.3 g/mol
InChI Key: AVQQLPJWGXTKFZ-UHFFFAOYSA-N
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Description

Contextual Overview of Natural Product Chromenes in Chemical Biology

Chromenes, also known as benzopyrans, represent a vital class of heterocyclic compounds widely distributed in nature. benthamdirect.combenthamdirect.comnih.gov They form the structural backbone of various natural products, including alkaloids, flavonoids, tocopherols, and anthocyanins. benthamdirect.combenthamscience.comresearchgate.net The inherent chemical diversity and broad spectrum of biological activities of chromenes have long captured the attention of scientists in the realm of chemical biology and drug discovery. benthamdirect.comnih.gov These compounds have been reported to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihypertensive properties. benthamdirect.combenthamscience.com The low toxicity profile often associated with natural chromenes further enhances their appeal as templates for the development of novel therapeutic agents. benthamdirect.comnih.gov

Historical Trajectories and Foundational Discoveries Pertaining to Methylripariochromene A

This compound was first isolated from the leaves of Orthosiphon aristatus (also known as Orthosiphon stamineus), a plant traditionally used in Indonesian and Malaysian folk medicine to treat hypertension and other ailments. nih.govrug.nlpharm.or.jp This initial discovery laid the groundwork for subsequent investigations into its pharmacological properties. Early research focused on validating the traditional uses of the plant, leading to studies that examined the effects of this compound on blood pressure. nih.govnih.gov These foundational studies were pivotal in establishing the compound's biological relevance and setting the stage for more in-depth research. The isolation and structural elucidation of this compound from Orthosiphon aristatus were significant milestones, accomplished through meticulous extraction and spectroscopic analysis. pharm.or.jp

Significance of this compound as a Contemporary Research Focus in Phytochemistry and Medicinal Chemistry

The significance of this compound in modern research stems from its demonstrated biological activities, particularly its antihypertensive effects. nih.govnih.govgreenvest.co.id Research has shown that this compound can induce a decrease in systolic blood pressure and heart rate. nih.govnih.gov Its multifaceted mechanism of action, which includes vasodilating action, a decrease in cardiac output, and diuretic effects, makes it a compelling subject for medicinal chemists. nih.gov Furthermore, studies have explored its potential as an aldose reductase inhibitor, suggesting its relevance in the context of diabetic complications. tandfonline.com The compound's presence in various plant species, including those from the Eupatorium genus, has broadened the scope of phytochemical investigations. tandfonline.com The ongoing research into this compound highlights its potential as a lead compound for the development of new drugs, particularly for cardiovascular diseases. frontiersin.org

Detailed Research Findings on this compound

Research AreaKey FindingsOrganism/Model StudiedReferences
Antihypertensive ActivityCaused a continuous decrease in systolic blood pressure and heart rate.Conscious male SHRSP (Spontaneously Hypertensive Rats, Stroke-Prone) nih.govnih.gov
Vasodilatory EffectExhibited concentration-dependent suppression of contractions induced by high K+, l-phenylephrine, or prostaglandin (B15479496) F2alpha.Endothelium-denuded rat thoracic aorta nih.govnih.gov
Cardiac EffectsShowed a marked suppression of contractile force without a significant reduction in the beating rate.Isolated bilateral guinea pig atria nih.govnih.gov
Diuretic ActionIncreased urinary volume and the excretion of Na+, K+, and Cl-.Fasted rats with a saline load nih.gov
Enzyme InhibitionInhibited aldose reductase with a calculated binding energy of -7.30 kcal/mol in molecular docking studies.Human recombinant aldose reductase (hrAR) tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1195375 Methylripariochromene A CAS No. 20819-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20819-46-9

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

1-(7,8-dimethoxy-2,2-dimethylchromen-6-yl)ethanone

InChI

InChI=1S/C15H18O4/c1-9(16)11-8-10-6-7-15(2,3)19-12(10)14(18-5)13(11)17-4/h6-8H,1-5H3

InChI Key

AVQQLPJWGXTKFZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C2C(=C1)C=CC(O2)(C)C)OC)OC

Canonical SMILES

CC(=O)C1=C(C(=C2C(=C1)C=CC(O2)(C)C)OC)OC

Other CAS No.

20819-46-9

Synonyms

methylripariochromene A

Origin of Product

United States

Natural Occurrence and Research Methodologies for Isolation of Methylripariochromene a

Botanical Sources and Biogeographical Distribution of Methylripariochromene A-Producing Organisms

This compound is a naturally occurring chromene derivative found in a variety of plant species, most notably within the Asteraceae and Lamiaceae families. Research has identified its presence in several species of the genus Eupatorium and Ageratina, as well as in Orthosiphon stamineus. tandfonline.comsemanticscholar.orgnih.gov

The genus Eupatorium encompasses approximately 1200 plant species, which are predominantly distributed throughout tropical regions of America. tandfonline.com Some of these species are utilized in traditional medicine for their perceived antibacterial, antifungal, and analgesic properties. tandfonline.com Eupatorium riparium, a significant source of this compound, is native to Mexico and the West Indies and was introduced to Java around 1800. uajy.ac.id It has since become an invasive weed in the up-country wet zone of Sri Lanka. semanticscholar.org Similarly, Ageratina riparia, another known producer of this compound, is native to New Mexico and the West Indies and is now widespread in tropical and warm temperate regions, including the montane regions of Sri Lanka's Central Province. semanticscholar.orgstuartxchange.com

Orthosiphon stamineus (also known by synonyms such as Orthosiphon aristatus) is a medicinal herb belonging to the Lamiaceae family. researchgate.nettandfonline.com It is native to Southeast Asia and parts of tropical Australia. tandfonline.com This plant is traditionally used in countries like Indonesia for various health purposes. researchgate.netresearchgate.net Studies have confirmed the presence of this compound in the leaves of Indonesian O. stamineus. researchgate.netresearchgate.net

The biogeographical distribution of these plants highlights their prevalence in tropical and subtropical climates. The following interactive table provides a summary of the botanical sources and their geographical locations.

Table 1: Botanical Sources and Distribution of this compound

Botanical Name Family Common Name(s) Geographical Distribution
Eupatorium riparium Asteraceae Mistflower, Creeping Croftonweed Native to Mexico and the West Indies; naturalized in Java and Sri Lanka. semanticscholar.orguajy.ac.idscispace.com
Ageratina riparia Asteraceae Creeping Croftonweed, Mistflower Native to New Mexico and the West Indies; widespread in tropical and warm temperate regions, including Sri Lanka. semanticscholar.orgstuartxchange.com
Orthosiphon stamineus (O. aristatus) Lamiaceae Cat's Whiskers Native to Southeast Asia and tropical Australia; found in Indonesia. researchgate.nettandfonline.com
Eupatorium arsenei Asteraceae - Tropical America. tandfonline.com
Eupatorium aerolare Asteraceae - Tropical America. tandfonline.com
Eupatorium cardyophylum Asteraceae - Tropical America. tandfonline.com
Eupatorium glabratum Asteraceae - Tropical America. tandfonline.com

Advanced Extraction Techniques for this compound from Natural Matrices

The initial step in isolating this compound from its natural sources involves extraction from the plant matrix. Various techniques, ranging from conventional to more advanced methods, are employed to achieve this. The choice of extraction method can significantly influence the yield and purity of the final compound.

Conventional methods like maceration and Soxhlet extraction are often used. nih.govbohrium.com For instance, a common procedure involves placing the dried plant material in a solvent such as hexane (B92381), dichloromethane, or methanol (B129727) for several days, followed by filtration and concentration of the liquid extract. tandfonline.com In one study, the n-hexane extract of E. riparium leaves was found to contain a high concentration of this compound. ugm.ac.id Another study utilized a wasbenzine (petroleum ether) extract of E. riparium leaves. uajy.ac.id

More advanced and "green" extraction techniques are gaining prominence due to their efficiency and reduced environmental impact. mdpi.comnih.gov These include:

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to higher extraction efficiency in a shorter time. nih.govnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating the extraction process. nih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is advantageous due to the low toxicity and ease of removal of the solvent. nih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. nih.gov

The selection of the solvent is a critical parameter in all extraction methods. Solvents like hexane, chloroform, ethyl acetate (B1210297), and methanol have been successfully used to extract this compound and related chromenes, indicating their suitability based on the polarity of the target compound. tandfonline.comscispace.comugm.ac.id

Table 2: Comparison of Extraction Techniques for Natural Products

Extraction Technique Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent. dergipark.org.tr Simple, inexpensive. dergipark.org.tr Time-consuming, potential for incomplete extraction.
Soxhlet Extraction Continuous extraction with a hot solvent. mdpi.com Efficient for continuous extraction. mdpi.com Time-consuming, requires large solvent volumes, potential degradation of thermolabile compounds. mdpi.com
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves create cavitation bubbles that disrupt cell walls. nih.gov Increased efficiency, shorter time, reduced solvent and energy consumption. nih.gov May require specialized equipment.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample, causing cell rupture. nih.gov Rapid, efficient, reduced solvent use. nih.gov Potential for localized overheating, requires microwave-transparent vessels.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent. nih.gov Low toxicity, minimal residue, tunable solvent power. nih.gov High initial equipment cost.

Chromatographic and Non-Chromatographic Purification Strategies for this compound Research

Following extraction, the crude extract, which is a complex mixture of various compounds, must undergo purification to isolate this compound. Chromatographic techniques are the cornerstone of this purification process.

Chromatographic Methods:

Column Chromatography: This is a fundamental and widely used preparative technique. tandfonline.comhilarispublisher.com The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. tandfonline.com A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For the purification of this compound, mixtures of hexane and ethyl acetate in varying ratios (e.g., 2:8, 4:6, 6:4, 8:2) have been effectively used as the mobile phase. tandfonline.com Fractions are collected and analyzed, and those containing the desired compound are often subjected to further chromatographic steps to achieve higher purity. tandfonline.com

Thin-Layer Chromatography (TLC): TLC is a versatile analytical technique used to monitor the progress of column chromatography separations and to assess the purity of fractions. nih.gov It can also be used on a preparative scale for small-scale purifications. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative-scale purification of natural products, offering high resolution and speed. nih.gov It is particularly useful for final purification steps to obtain highly pure compounds. researchgate.net

Non-Chromatographic Methods:

While less common for the primary purification of specific compounds from complex extracts, non-chromatographic techniques can be employed as preliminary or supplementary steps.

Liquid-Liquid Partitioning: The crude extract can be partitioned between two immiscible solvents (e.g., n-hexane and methanol/water) to separate compounds based on their differential solubility and polarity. This is often used as an initial fractionation step. ugm.ac.id

Fractional Precipitation/Crystallization: This method relies on the differential solubility of compounds in a particular solvent system. By changing the solvent composition or temperature, the target compound can be induced to precipitate or crystallize out of the solution, leaving impurities behind. researchgate.net For example, a compound might be dissolved in a good solvent and then a poor solvent is added to induce precipitation.

The isolation of this compound often involves a multi-step process, frequently combining several chromatographic techniques in a "bioassay-guided" approach, where fractions are tested for biological activity to guide the purification process. ugm.ac.id

Methodologies for Compound Purity Assessment in Research Contexts

Ensuring the purity of an isolated compound like this compound is crucial for accurate structural elucidation and reliable biological activity studies. A combination of analytical techniques is typically used to establish the purity of the final product.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment. researchgate.net A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram when analyzed using different mobile phases and detection wavelengths. researchgate.net The use of a photodiode array (PDA) detector coupled with HPLC (HPLC-PDA) is particularly powerful, as it provides UV-Vis spectra for each point in the chromatogram, which can help to identify co-eluting impurities. mdpi.com

Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when developed with different solvent systems. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for both structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. ugm.ac.id Quantitative NMR (qNMR) can also be used to determine the absolute purity of a sample. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, which serves as a confirmation of the compound's identity and can help rule out impurities with different molecular formulas. researchgate.net

Infrared (IR) Spectroscopy: FTIR provides information about the functional groups present in a molecule, serving as a "molecular fingerprint" that can be compared to reference spectra. nih.gov

Other Methods:

Differential Scanning Calorimetry (DSC): For crystalline solids, DSC can be used to measure the melting point and the heat of fusion. Impurities typically broaden the melting point range and lower the melting temperature, allowing for an estimation of purity. researchgate.net

In practice, a combination of these methods is employed. For instance, a researcher might demonstrate purity by showing a single peak in an HPLC chromatogram, a single spot on a TLC plate, and clean NMR spectra that are consistent with the proposed structure. researchgate.net The comparison of obtained spectral data (NMR, MS) with literature values for the known compound is a standard procedure for confirming both identity and purity. tandfonline.com

Synthetic Strategies and Methodologies for Methylripariochromene a and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Methylripariochromene A

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the key structural feature is the 2,2-dimethylchromene core fused to a substituted benzene (B151609) ring.

The primary disconnection points in a retrosynthetic analysis of this compound, chemically known as 6-acetyl-7,8-dimethoxy-2,2-dimethylchromene, would be the bonds that form the chromene ring. uwi.edu A common strategy involves disconnecting the ether linkage and the carbon-carbon bond of the dihydropyran ring. This leads to two main precursor fragments: a suitably substituted phenol (B47542) and a C5 isoprenoid unit.

Another strategic disconnection could involve the acetyl group at the 6-position, which could be introduced late in the synthesis via a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction on the pre-formed chromene ring system. This approach simplifies the synthesis of the chromene core by starting with a less complexly substituted phenolic precursor.

Total Synthesis Approaches for this compound

The synthesis of this compound has been reported, with various approaches developed to construct the target molecule. oup.comoup.com

Convergent and Linear Synthetic Routes

Both convergent and linear strategies can be envisioned for the synthesis of this compound.

Linear Synthesis: A linear approach would involve the step-by-step construction of the molecule, starting from a simple phenolic precursor. This might involve the introduction of the methoxy (B1213986) groups, followed by the formation of the chromene ring, and finally the addition of the acetyl group.

Convergent Synthesis: A convergent route would involve the separate synthesis of two or more key fragments, which are then combined late in the synthesis to form the final product. For this compound, this could involve the synthesis of the substituted phenolic precursor and the isoprenoid side chain separately, followed by their coupling to form the chromene ring.

A notable synthetic approach involves the rearrangement of aryl propargyl ethers to form 2,2-dimethylchromenes, which has been shown to be a high-yield method. uwi.edu

Key Methodological Advances in Total Synthesis

The synthesis of chromene scaffolds has been advanced by the development of new and efficient reactions. One such advancement is the use of ring-closing metathesis reactions in aqueous micellar systems, inspired by the biosynthesis of natural products in water. nih.gov This "in-water" synthesis provides a greener and more sustainable route to chromene derivatives. nih.gov

Stereoselective Synthesis of this compound

As this compound is an achiral molecule, a stereoselective synthesis is not required. However, for analogs of this compound that may contain stereocenters, stereoselective methods would be crucial.

Semisynthetic Derivatization of this compound

Semisynthesis involves the chemical modification of a naturally occurring compound to create new derivatives with potentially improved or different biological activities. While specific examples of semisynthetic derivatization of this compound are not extensively detailed in the provided search results, the general principles can be applied.

The functional groups present in this compound, such as the acetyl group and the aromatic ring, provide handles for chemical modification. For instance, the ketone of the acetyl group could be reduced to an alcohol or converted to other functional groups. The aromatic ring could undergo further electrophilic substitution reactions to introduce additional substituents.

Development of Novel Synthetic Methodologies Inspired by this compound

The pursuit of the total synthesis of natural products like this compound often drives the development of new synthetic methods. nih.gov While the provided information does not highlight specific novel methodologies developed directly from the synthesis of this compound, the challenges encountered in synthesizing such molecules can inspire chemists to devise new reactions and strategies. The interest in chromene-based compounds, partly due to the existence of natural products like this compound, has spurred research into more efficient and environmentally friendly methods for their synthesis. nih.gov

Chemoenzymatic Synthesis Approaches for this compound

While specific chemoenzymatic routes tailored exclusively for this compound are not extensively documented in publicly available research, the broader field of chromene synthesis offers a wealth of enzymatic strategies that can be logically extended to this target molecule. The core of these approaches often involves the enzymatic catalysis of key bond-forming reactions to construct the characteristic 2,2-dimethyl-2H-chromene scaffold.

A prominent strategy in the chemoenzymatic synthesis of chromene derivatives is the utilization of lipases. rsc.orgrsc.org These hydrolases have demonstrated remarkable catalytic promiscuity, effectively catalyzing reactions beyond their natural hydrolytic functions. rsc.org One such application is in multicomponent reactions (MCRs) for the synthesis of functionalized 4H-chromenes and 2H-chromenes. rsc.orgtandfonline.com

Lipase-Catalyzed Multicomponent Reactions:

Researchers have successfully employed lipases, such as those from Mucor miehei (MML), to catalyze the one-pot synthesis of various chromene derivatives. tandfonline.commdpi.com These reactions typically involve the condensation of a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound, and a nucleophile. tandfonline.com The enzymatic approach often leads to high yields and offers a greener alternative to conventional chemical methods. rsc.org The use of immobilized lipases further enhances the sustainability of the process by allowing for catalyst recycling. tandfonline.com

A general scheme for a lipase-catalyzed multicomponent reaction leading to a chromene core is illustrated below:

Scheme 1: General Lipase-Catalyzed Synthesis of Chromenes

Generated code

For the synthesis of a this compound analog, one could envision a similar strategy employing a suitably substituted phloroglucinol (B13840) derivative as the phenolic component.

Influence of Reaction Media:

The choice of solvent or reaction medium can significantly impact the efficiency of these enzymatic reactions. Studies have shown that ionic liquids can be particularly effective media for lipase-catalyzed chromene synthesis, in some cases leading to higher yields compared to conventional organic solvents. mdpi.com For instance, the use of 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF4]) as a solvent with Mucor miehei lipase (B570770) has been reported to give excellent yields of indolyl 4H-chromenes. mdpi.comfrontiersin.org

Detailed Research Findings:

Several studies have investigated the optimization of lipase-catalyzed chromene synthesis. Key findings from this body of research that could be applicable to this compound synthesis are summarized in the following tables.

Table 1: Effect of Different Lipases on Chromene Synthesis

EntryEnzymeYield (%)
1Mucor miehei lipase (MML)77-98 mdpi.com
2Porcine pancreas lipase (PPL)45-89 rsc.org
3Candida rugosa lipase (CRL)Moderate clockss.org
4Lipase M from Mucor javanicusModerate clockss.org
5Lipase B from Candida antarctica (CAL-B)Moderate clockss.org

Data represents generalized yields from studies on various chromene derivatives and may not be directly transferable to this compound synthesis.

Table 2: Influence of Solvents on Lipase-Catalyzed Chromene Synthesis

EntrySolventYield (%)
1[EMIM][BF4]92 mdpi.com
2[BMIM][BF4]85 mdpi.com
3[HMIM][BF4]81 mdpi.com
4Ethanol65 mdpi.com
5Water58 mdpi.com

Yields are based on a model reaction for the synthesis of indolyl 4H-chromene. mdpi.com

Other Enzymatic Approaches:

Besides lipases, other enzymes and biocatalysts have been explored for chromene synthesis. Bovine serum albumin (BSA), for example, has been shown to catalyze the synthesis of chromene derivatives from 1,3-diketones and α,β-unsaturated aldehydes. clockss.org While not a true enzyme, its protein structure provides a scaffold with surface amino acid residues that can facilitate the reaction. clockss.org Baker's yeast has also been utilized as a biocatalyst for the multicomponent synthesis of 2-amino-4H-chromenes, offering a rapid and environmentally friendly route. frontiersin.org

The application of chemoenzymatic strategies represents a promising avenue for the synthesis of this compound and its analogs. The mild reaction conditions, high selectivity, and reduced environmental impact associated with biocatalysis align with the principles of green chemistry. Future research could focus on the specific application of these established enzymatic methods to the unique structural features of this compound, potentially involving the screening of a wider range of enzymes and the engineering of biocatalysts with enhanced activity and specificity for this particular target.

Biosynthetic Pathways and Enzymology of Methylripariochromene a

Elucidation of Proposed Biosynthetic Routes to Methylripariochromene A

The biosynthesis of this compound, like other 2,2-dimethylchromenes, is believed to follow a mixed biosynthetic pathway, incorporating elements from both the acetate (B1210297) pathway and the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The core structure is formed by the combination of a phenolic moiety and a C5 isoprenoid unit.

The proposed biosynthetic route can be summarized in two key steps:

Formation of the Phenolic Precursor : The aromatic core of this compound is likely derived from the polyketide pathway. The specific precursor is hypothesized to be a substituted acetophenone, which undergoes methylation to provide the necessary methoxy (B1213986) groups present in the final structure. The structure of this compound (6-acetyl-7,8-dimethoxy-2,2-dimethylchromene) suggests a highly substituted phenolic intermediate. uwi.edu

Prenylation and Cyclization : The second critical step is the introduction of a C5 prenyl group, specifically dimethylallyl pyrophosphate (DMAPP), onto the aromatic ring. uwi.edu This reaction, known as C-prenylation, is followed by an oxidative cyclization to form the characteristic 2,2-dimethyl-dihydropyran ring of the chromene scaffold. The rearrangement of aryl propargyl ethers has been studied as a chemical synthesis route for chromenes, providing insights into the potential mechanisms of this cyclization. uwi.edu

While the precise intermediates have not been definitively isolated in vivo for this compound, the general biogenesis of 2,2-dimethylchromenes provides a strong hypothetical framework for its formation. uwi.edu

Identification and Characterization of Key Biosynthetic Enzymes

The specific enzymes that catalyze the biosynthesis of this compound have not yet been fully identified and characterized. However, based on the proposed biosynthetic pathway, several classes of enzymes are predicted to be involved.

Key putative enzymes include:

Aromatic Prenyltransferases (PTs) : These enzymes are crucial for catalyzing the attachment of the dimethylallyl group from DMAPP to the phenolic precursor. They are often membrane-bound and can exhibit high substrate specificity. The identification of the specific PT responsible for the prenylation step in this compound biosynthesis is a key area for future research.

Cytochrome P450 Monooxygenases (CYPs) : Enzymes from this large family are strong candidates for catalyzing the oxidative cyclization of the prenylated phenolic intermediate to form the chromene ring. CYPs are known to be involved in a vast array of oxidative reactions in plant secondary metabolism.

O-Methyltransferases (OMTs) : These enzymes would be responsible for the methylation of the hydroxyl groups on the aromatic ring to form the dimethoxy pattern observed in this compound.

Characterizing these enzymes is essential for a complete understanding of the biosynthetic pathway and for enabling metabolic engineering approaches. nih.govnih.gov

Precursor Incorporation Studies in this compound Biosynthesis

Direct precursor incorporation studies using isotopically labeled compounds specifically for this compound biosynthesis are not extensively documented in the current scientific literature. Such studies are vital for unequivocally confirming the proposed biosynthetic pathway. They would involve feeding a plant system, such as Orthosiphon aristatus cell cultures, with labeled versions of hypothesized precursors and tracking the incorporation of the label into the final product.

Based on the proposed pathway, the following compounds are considered potential precursors that could be investigated in future incorporation studies.

Proposed Precursor Role in Biosynthesis Originating Pathway
Acetyl-CoAStarter unit for the polyketide backboneAcetate Pathway
Malonyl-CoAExtender units for the polyketide backboneAcetate Pathway
Dimethylallyl Pyrophosphate (DMAPP)C5 "prenyl" unit donorMevalonate (MVA) or MEP Pathway
S-Adenosyl Methionine (SAM)Methyl group donor for O-methylationOne-Carbon Metabolism
Substituted AcetophenoneCore phenolic intermediate prior to prenylationPolyketide Pathway

Genetic and Molecular Regulation of this compound Biosynthesis

The genetic and molecular mechanisms that regulate the production of this compound are largely unknown. The regulation of secondary metabolite biosynthesis in plants is a complex process, often controlled at the level of gene transcription. genome.gov This regulation involves transcription factors that can activate or repress the expression of multiple biosynthetic genes in a coordinated manner in response to developmental stages or environmental stimuli. nih.govnih.gov

In Orthosiphon aristatus, studies on other secondary metabolites, such as rosmarinic acid, have shown that the expression of biosynthetic genes can be influenced by external factors like UV radiation. unimas.my For instance, the expression of hydroxyphenylpyruvate reductase (HPPR), a gene involved in rosmarinic acid biosynthesis, was found to be down-regulated upon exposure to UVB and UVC light. unimas.my It is plausible that the biosynthesis of this compound is similarly under tight genetic control, potentially involving specific transcription factors from families such as MYB, bHLH, or WRKY, which are known to regulate various secondary metabolic pathways in plants. Elucidating this regulatory network is crucial for understanding how and why the plant produces this compound. elifesciences.org

Metabolic Engineering Strategies for Enhanced Production of this compound in Research Systems

Metabolic engineering offers a promising avenue for increasing the production of valuable natural products like this compound for research and potential therapeutic applications. nih.govias.ac.in These strategies aim to manipulate the metabolic pathways within an organism to overproduce a target compound. tierrabiosciences.com

Potential metabolic engineering strategies for this compound include:

Overexpression of Biosynthetic Genes : Once the key genes, particularly those for the rate-limiting steps (e.g., the aromatic prenyltransferase and cytochrome P450 cyclase), are identified, their overexpression in the native plant or a heterologous host (like yeast or E. coli) could significantly boost production.

Upregulation of Regulatory Factors : Identifying and overexpressing the specific transcription factors that positively regulate the this compound biosynthetic pathway could simultaneously switch on all the necessary genes, leading to enhanced flux through the pathway.

Plant Tissue Culture Optimization : Utilizing plant cell or callus cultures of Orthosiphon aristatus provides a controlled system for producing secondary metabolites. researcherslinks.comresearchgate.net Studies have shown that callus cultures of O. aristatus can be induced to produce various active compounds. researcherslinks.comresearchgate.net Optimizing the culture media and growth conditions, or using elicitors to stimulate secondary metabolism, could enhance the yield of this compound in these in vitro systems.

These approaches depend heavily on a foundational knowledge of the biosynthetic pathway and its regulation, highlighting the need for continued basic research in this area. nih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms of Methylripariochromene a

Anti-inflammatory Activities: In Vitro and Preclinical Models

The anti-inflammatory potential of Methylripariochromene A is a key area of investigation. Chronic inflammation is a hallmark of numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. Many natural compounds exert their anti-inflammatory effects by modulating these pathways.

Structurally related flavonoids to this compound, such as tangeretin (B192479) and nobiletin (B1679382), have demonstrated the ability to inhibit the activation of NF-κB. Tangeretin has been shown to suppress the activation and translocation of the p65 subunit of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated dendritic cells and microglial cells. nih.govnih.gov This inhibition is achieved by preventing the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Similarly, nobiletin has been found to block the NF-κB transcriptional pathway in response to inflammatory stimuli. acs.org

The MAPK pathway, which includes kinases like ERK, JNK, and p38, is also a critical target for anti-inflammatory agents. Tangeretin has been observed to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in microglial cells. nih.gov Nobiletin has also been shown to modulate MAPK signaling pathways in the context of neuroinflammation and arthritis. acs.orgrsc.org Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through similar modulation of the NF-κB and MAPK signaling cascades.

Table 1: Effects of Structurally Similar Compounds on Inflammatory Signaling Pathways

Compound Cell Type Stimulus Target Pathway Observed Effect
Tangeretin Dendritic Cells, Microglial Cells LPS NF-κB Inhibition of p65 translocation nih.govnih.gov
Tangeretin Microglial Cells LPS MAPK (ERK, JNK, p38) Inhibition of phosphorylation nih.gov
Nobiletin BV-2 Microglia Cells LPS NF-κB, MAPK Blockade of activation acs.org

Cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are key enzymes responsible for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and nitric oxide (NO). The inhibition of these enzymes is a common mechanism of action for anti-inflammatory drugs.

Several flavonoids structurally related to this compound have been shown to inhibit COX and iNOS. For instance, tangeretin inhibits the expression of COX-2 and iNOS at the protein level in LPS-stimulated microglial cells. nih.gov Hesperetin also demonstrates a strong inhibitory effect on nitric oxide production and the expression of iNOS in LPS-stimulated BV-2 microglial cells. nih.gov Furthermore, 5-O-demethylnobiletin, another related flavonoid, has been shown to possess anti-inflammatory properties, though it did not appear to reduce the expression of COX-2 in murine macrophages, suggesting its action may be through other mechanisms like direct inhibition of 5-lipoxygenase (5-LOX). nih.gov The flavonoid eupatorin, also found in Orthosiphon aristatus, has been reported to inhibit COX-2 expression. researchgate.net

Table 2: Inhibition of Pro-inflammatory Enzymes by Structurally Similar Compounds

Compound Enzyme Cell Type/Model Outcome
Tangeretin COX-2, iNOS Microglial Cells Inhibition of protein expression nih.gov
Hesperetin iNOS BV-2 Microglial Cells Inhibition of expression and NO production nih.gov
5-O-Demethylnobiletin COX-2 RAW 264.7 Macrophages No reduction in expression nih.gov
Eupatorin COX-2 J774 Murine Macrophages Inhibition of expression researchgate.net

The anti-inflammatory activity of compounds is often mediated through their effects on immune cells like macrophages and lymphocytes. Macrophages, when activated, produce a variety of pro-inflammatory cytokines. Lymphocytes are key players in the adaptive immune response and their modulation can influence inflammatory processes.

Flavonoids similar to this compound have been shown to modulate the function of these immune cells. For example, sinensetin (B1680974) and eupatorin, isolated from Orthosiphon aristatus, inhibit the production of tumor necrosis factor-α (TNF-α) in macrophages. researchgate.net Isosakuranetin has been shown to inhibit the expression of inflammatory enzymes, cytokines, and costimulatory molecules in macrophages. nih.gov Naringenin, another related flavonoid, has been found to modulate the activity of both macrophages and T-helper lymphocytes. nih.govosti.gov Specifically, it can suppress the proliferation and activation of T lymphocytes. osti.gov

Table 3: Effects of Structurally Similar Compounds on Immune Cell Function

Compound Immune Cell Effect
Sinensetin Macrophages Inhibition of TNF-α production researchgate.net
Eupatorin Macrophages Inhibition of TNF-α production researchgate.net
Isosakuranetin Macrophages Inhibition of inflammatory mediators and costimulatory molecules nih.gov

Antioxidant Activities and Redox Modulation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of many inflammatory and chronic diseases.

Many flavonoids possess antioxidant properties due to their ability to directly scavenge free radicals. This activity is often attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species.

The radical scavenging activity of flavonoids is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Apigenin (B1666066), a flavonoid with a similar core structure to this compound, has demonstrated significant radical-scavenging and antioxidant capacity in various studies. ejmoams.comcaringsunshine.commdpi.com The complex of apigenin with magnesium has been shown to be even more reactive in scavenging DPPH free radicals than apigenin alone. ejmoams.com

In addition to direct radical scavenging, some compounds can enhance the body's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Luteolin, a dietary flavone, has been shown to activate the Nrf2 pathway, leading to the increased expression of Nrf2 target genes in both proliferating and differentiated cells. nih.govmdpi.comnih.gov This activation can occur through epigenetic modifications of the Nrf2 gene. nih.gov Hesperetin has also been found to exert its anti-inflammatory effects in part through the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.gov Tangeretin has been shown to suppress osteoarthritis progression via the Nrf2/NF-κB signaling pathway. researchgate.net These findings suggest that this compound may also possess the ability to modulate the Nrf2 pathway, thereby enhancing cellular antioxidant capacity.

Table 4: Activation of the Nrf2 Pathway by Structurally Similar Compounds

Compound Cell Type/Model Outcome
Luteolin C2C12 Cells, HCT116 Cells Activation of Nrf2 and increased expression of target genes nih.govnih.gov
Hesperetin RAW 264.7 Cells Activation of Nrf2/HO-1 pathway nih.gov

Protection Against Oxidative Stress in Cellular Models

Currently, there is a lack of specific studies in the accessible scientific literature that evaluate the direct protective effects of isolated this compound against oxidative stress in cellular models.

However, it is noteworthy that various extracts from Orthosiphon aristatus, the plant source of this compound, have demonstrated significant antioxidant properties. Studies on these extracts have shown an ability to mitigate oxidative stress by inhibiting the formation of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase researchgate.netmdpi.comacs.org. The antioxidant and anti-inflammatory effects of the plant are often attributed to its rich content of phenolic compounds, such as rosmarinic acid, and other bioactive molecules like ursolic acid researchgate.netacs.org. These findings suggest that constituents of O. aristatus have the potential to combat oxidative stress, though the specific contribution of this compound to this activity has not yet been elucidated.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

There is no specific data available in the current scientific literature regarding the antiproliferative and cytotoxic activities of pure this compound against cancer cell lines.

Research has instead focused on crude extracts and other compounds derived from Orthosiphon aristatus. Ethanolic and methanolic extracts of the plant have shown cytotoxic and antiproliferative effects against a range of cancer cell lines, including those of the colon, prostate, and pancreas nih.govnih.gov. For instance, a 50% ethanolic extract demonstrated the ability to suppress tumor growth in nude mice with colorectal tumors nih.gov. Furthermore, fractions of O. aristatus extracts have shown inhibitory activity against nasopharyngeal carcinoma cell lines researchgate.net. While this compound is a known component of this plant, its individual role in these anticancer activities has not been investigated.

Induction of Apoptosis and Necroptosis Mechanisms

Specific investigations into the ability of this compound to induce apoptosis or necroptosis are absent from the current body of scientific research.

In contrast, studies on extracts from Orthosiphon aristatus have provided evidence of apoptosis induction in various cancer cell models. A rosmarinic acid-rich fraction from the plant was found to induce apoptosis in prostate cancer cells researchgate.net. Similarly, both water and 50% ethanolic-water extracts of the plant induced apoptosis in uterine fibroid cells, a mechanism supported by the downregulation of the anti-apoptotic gene Bcl-2 nih.gov. The specific molecular pathways—whether intrinsic, extrinsic, or involving necroptosis—and the role of this compound in these processes remain unknown.

Cell Cycle Arrest and Checkpoint Modulation

The effect of isolated this compound on cell cycle progression and checkpoint modulation in cancer cells has not been reported in the available literature.

Studies involving the source plant, Orthosiphon aristatus, indicate that its extracts can influence cell cycle regulation. An ethanolic extract was shown to induce cell cycle arrest at the G1 phase in pancreatic cancer cells nih.gov. Another study on uterine fibroid cells demonstrated that extracts of the plant could induce cell cycle arrest in a p53-independent manner nih.gov. A fraction rich in rosmarinic acid was also reported to arrest prostate cancer cells in the S phase researchgate.net. These findings highlight the potential of O. aristatus constituents to interfere with cancer cell proliferation by modulating cell cycle checkpoints, although the specific activity of this compound in this context has not been determined.

Inhibition of Angiogenesis and Metastasis in Preclinical Models

There are no preclinical studies specifically examining the potential of this compound to inhibit angiogenesis or metastasis.

The anti-angiogenic potential of Orthosiphon aristatus extracts has been documented. Research has shown that extracts can inhibit angiogenesis in endothelial cells by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor (VEGFR) nih.gov. In a study on uterine fibroid cells, the extract inhibited cell growth by downregulating the expression of key genes involved in angiogenesis and cell proliferation, such as VEGF-A nih.gov. These results suggest that the plant contains compounds with anti-angiogenic properties, but the identity of these specific active agents and whether they include this compound is a subject for future research.

Antimicrobial Activities: In Vitro Investigations

There is a lack of published research on the in vitro antimicrobial activities of the isolated compound this compound.

However, various extracts of Orthosiphon aristatus have been shown to possess a broad spectrum of antimicrobial properties. Ethanolic and methanolic extracts have demonstrated inhibitory effects against several Gram-positive and Gram-negative bacteria, including Staphylococcus epidermidis, Streptococcus mutans, Propionibacterium acnes, and Klebsiella pneumoniae um.edu.myuniq.edu.iq. The antimicrobial activity of the plant is often attributed to its content of phytochemicals such as flavonoids and alkaloids researchgate.net. Studies have shown that different fractions of the extract exhibit varying effectiveness against different types of bacteria, with non-polar fractions being more effective against Gram-positive bacteria and polar fractions showing greater activity against Gram-negative bacteria biointerfaceresearch.com. The specific contribution of this compound to these observed antimicrobial effects is yet to be determined.

Antibacterial Spectrum and Mechanisms of Action

There is currently no available scientific literature detailing the antibacterial spectrum or the mechanisms of action of this compound against any bacterial strains.

Antifungal Efficacy and Cellular Targets

Information regarding the antifungal efficacy of this compound and its cellular targets is not present in the current scientific literature.

Antiviral Effects in Cell Culture Systems

There are no published studies investigating the antiviral effects of this compound in any cell culture systems.

Immunomodulatory Effects and Mechanisms

Scientific data on the immunomodulatory effects of this compound is not available.

Modulation of Cytokine Production

There is no research available on the modulation of cytokine production by this compound.

Impact on Immune Cell Proliferation and Differentiation

The impact of this compound on the proliferation and differentiation of immune cells has not been investigated in any published studies.

Neurobiological and Neuroprotective Research

There is a lack of research into the neurobiological and neuroprotective properties of this compound.

Mechanisms Against Neuroinflammation

Neuroinflammation is a critical factor in the progression of various neurological disorders, involving the activation of the brain's immune cells and the release of pro-inflammatory molecules. nih.gov While direct and extensive research on this compound's effect on neuroinflammation is still emerging, broader studies on its anti-inflammatory properties and the effects of the plant extracts it is derived from provide insight into its potential mechanisms.

The anti-inflammatory actions of this compound are suggested to involve the modulation of key signaling pathways that regulate the inflammatory response. amazonaws.com Preclinical studies on related compounds and the source plant, Orthosiphon stamineus, indicate that a primary mechanism is the inhibition of the Nuclear Factor-kappaB (NF-κB) pathway. nih.govamazonaws.com NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). researchgate.net By inhibiting NF-κB, this compound may suppress the production of these inflammatory mediators.

Furthermore, there is evidence to suggest the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govamazonaws.com The Nrf2 pathway is a primary regulator of cellular antioxidant defenses. researchgate.net Its activation can lead to a reduction in oxidative stress, which is intimately linked with inflammation. researchgate.net The potential for this compound to modulate these pathways suggests a capacity to mitigate inflammatory processes that contribute to neurological damage.

Protection Against Neuronal Damage in In Vitro Models

The evaluation of a compound's ability to protect neurons from damage is a critical step in assessing its therapeutic potential for neurological disorders. This is often conducted using in vitro models, where neuronal cells are exposed to toxins or damaging conditions. A patent for an extract of Orthosiphon stamineus, which contains this compound, claims neuroprotective activities. google.com However, specific peer-reviewed studies focusing exclusively on the neuroprotective effects of isolated this compound in in vitro neuronal models are not extensively detailed in the current body of scientific literature. Further research is required to isolate and confirm its direct effects on neuronal cell survival and to elucidate the specific molecular pathways involved in potential neuroprotection.

Enzyme Inhibition and Activation Profiles of this compound (e.g., Aldose Reductase Inhibition)

This compound has been identified as a notable inhibitor of the enzyme aldose reductase (AR). sciprofiles.com This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. bohrium.combohrium.com Under conditions of high blood sugar (hyperglycemia), the increased activity of this pathway is implicated in the development of long-term diabetic complications. sciprofiles.com

Research has shown that this compound, isolated from Eupatorium species, demonstrates a significant inhibitory effect on aldose reductase. sciprofiles.combohrium.com Kinetic studies have revealed that it acts via an apparent mixed catalytic mechanism. sciprofiles.com This indicates that the compound may bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's binding affinity for its substrate and its maximum reaction rate. The inhibition of aldose reductase by this compound has been further supported by ex vivo studies where it prevented experimental cataract formation in cultured rabbit lenses, a condition linked to sorbitol accumulation. sciprofiles.comresearchgate.net

Table 1: Enzyme Inhibition Profile of this compound
Enzyme TargetReported ActivityMechanism of ActionSource
Aldose Reductase (AR)InhibitorApparent mixed catalytic mechanism sciprofiles.combohrium.comconsensus.app

Receptor Binding and Ligand-Target Interaction Studies

Understanding how a compound interacts with its molecular targets is fundamental to pharmacology. In silico molecular docking and dynamics simulations have been employed to investigate the binding of this compound to specific biological targets. sciprofiles.com

One such study explored its interaction with β-catenin chain A, a key protein in the Wnt signaling pathway, which is significant in cell development and has been linked to various diseases. pubtexto.com The molecular docking analysis predicted a favorable binding energy for this compound to β-catenin, suggesting its potential as an inhibitor of the Wnt pathway. researchgate.net

In the context of its enzyme inhibitory activity, molecular docking and molecular dynamic simulations were also used to elucidate its interaction with the active site of aldose reductase. sciprofiles.com These computational studies help to visualize the coupling of this compound within the enzyme's binding pocket, providing a molecular basis that aligns with the experimental inhibition data. sciprofiles.com

Table 2: Receptor and Target Binding Profile of this compound
Molecular TargetStudy TypeFindingBinding Energy (kcal/mol)Source
β-catenin chain A (Wnt Pathway)Molecular DockingIdentified as a potential inhibitor-5.3
Aldose Reductase (AR)Molecular Docking & DynamicsAnalysis of coupling in the active siteNot specified sciprofiles.com

Pharmacological Studies in Preclinical Animal Models (Mechanistic Focus)

Translating in vitro and in silico findings into a whole-organism context requires preclinical studies in animal models. These investigations provide crucial information on a compound's pharmacological effects and underlying mechanisms in vivo.

In vivo research on this compound has been conducted primarily in the context of cardiovascular pharmacology. In studies using conscious, spontaneously hypertensive rats, subcutaneous administration of the compound led to a significant and continuous decrease in systolic blood pressure and heart rate. nih.govipb.ac.idaensiweb.net

The molecular mechanisms proposed for these antihypertensive actions include a vasodilating effect, a reduction in cardiac output, and diuretic action. aensiweb.netimrpress.com The vasodilation is thought to result from a concentration-dependent inhibition of contractions induced by high potassium, phenylephrine, or prostaglandin (B15479496) F2α in the thoracic aorta. nih.gov These findings point to the compound's ability to modulate pathways controlling vascular tone and cardiac function in a living system. nih.govnih.gov

The efficacy of a pharmacological agent in a disease model is often assessed by measuring specific biological markers. In the spontaneously hypertensive rat model, the primary biomarkers modulated by this compound were systolic blood pressure and heart rate, both of which were significantly decreased. nih.govipb.ac.id While the compound is noted for its anti-inflammatory properties, specific in vivo studies analyzing its effect on key inflammatory biomarkers in neurological disease models, such as levels of TNF-α or interleukins in brain tissue, are not yet prominent in the literature. amazonaws.com An in-silico study on a plant mixture ointment did corroborate in vivo results showing a decrease in pro-inflammatory mediators like COX-2, IL-1β, and TNF-α, but this was not a direct investigation of isolated this compound. sciprofiles.com

Multitargeting Potential and Polypharmacology in Research

This compound, a natural compound isolated from the leaves of Orthosiphon aristatus, has demonstrated significant potential for interacting with multiple biological targets, a concept known in pharmacology as polypharmacology. This multitargeting capability is primarily evidenced by its diverse mechanisms of action that contribute to its antihypertensive effects. Research has revealed that this compound does not rely on a single pathway to reduce blood pressure but rather engages several physiological processes simultaneously.

The compound's polypharmacological profile is characterized by its concurrent actions on the vascular system, the heart, and the kidneys. nih.gov In conscious, spontaneously hypertensive rats, subcutaneous administration of this compound resulted in a sustained decrease in systolic blood pressure and a reduction in heart rate. nih.gov This observation alone points towards a complex interplay of effects rather than a single mode of action.

Further investigation into the specific molecular mechanisms has elucidated three key activities:

Vasodilating Action: this compound has been shown to suppress contractions in the endothelium-denuded rat thoracic aorta that are induced by high potassium, L-phenylephrine, or prostaglandin F2α. nih.gov This suggests a direct effect on the smooth muscle of blood vessels, leading to their relaxation and a consequent decrease in peripheral resistance.

Cardiac Output Reduction: In isolated guinea pig atria, the compound caused a marked suppression of contractile force without significantly affecting the beating rate. nih.gov This indicates a negative inotropic effect, which would contribute to a reduction in cardiac output and, subsequently, blood pressure.

Diuretic Action: When administered orally to rats, this compound led to an increase in urinary volume and the excretion of sodium (Na+), potassium (K+), and chloride (Cl-) ions. nih.gov This diuretic and natriuretic effect reduces the volume of fluid in the circulatory system, further contributing to its blood pressure-lowering properties.

The convergence of these distinct pharmacological actions—vasodilation, decreased cardiac output, and diuresis—highlights the multitargeting potential of this compound. nih.gov This ability to modulate multiple physiological systems involved in blood pressure regulation is a hallmark of a polypharmacological agent. Such compounds are of significant interest in therapeutic research as they may offer a more holistic approach to managing complex multifactorial conditions like hypertension.

The detailed research findings on the multitargeting potential of this compound are summarized in the table below.

Biological Activity Experimental Model Key Findings Physiological Outcome
Vasodilation Endothelium-denuded rat thoracic aortaConcentration-dependent suppression of contractions induced by high K+, L-phenylephrine, or prostaglandin F2α. nih.govReduction in peripheral vascular resistance.
Cardiac Effects Isolated bilateral guinea pig atriaMarked suppression of contractile force with no significant change in beating rate. nih.govDecrease in cardiac output.
Diuresis Fasted rats with a saline loadIncreased urinary volume and excretion of Na+, K+, and Cl-. nih.govReduction in blood volume.

Structure Activity Relationship Sar Studies of Methylripariochromene a and Its Derivatives

Correlating Structural Modifications with Biological Activity Profiles

While specific SAR studies focusing on a broad range of synthetic Methylripariochromene A derivatives are not extensively documented, a wealth of information exists for the parent chromene (benzopyran) scaffold, from which key insights can be drawn. researchgate.netresearchgate.net The chromene nucleus is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in natural products with significant biological activity, including alkaloids, flavonoids, and tocopherols. researchgate.netresearchgate.netbenthamscience.comdntb.gov.ua Its high lipophilicity is a key feature, facilitating easier permeation across cell membranes and thereby potentially enhancing pharmacological activity. researchgate.net

SAR studies on various classes of synthetic chromenes reveal consistent patterns:

Substituents on the Pyran Ring: For many 2-amino-4H-chromenes, the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group are considered essential for cytotoxic activity. benthamscience.com In a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives acting as P2Y6 receptor antagonists, modifications at the 6-position of the chromene scaffold with various alkynyl analogues showed that this position is suitable for derivatization, allowing for sterically extended chains without losing affinity. nih.gov

Substituents on the Benzene (B151609) Ring: The electronic properties of substituents on the fused benzene ring significantly modulate activity. For certain chromene series, electron-donating groups at the 7th-position tend to enhance pharmacological effects, whereas electron-withdrawing groups can decrease activity. benthamscience.com

Influence of Fused Ring Systems: The fusion of other heterocyclic moieties to the chromene backbone can enhance biological activity. researchgate.net For instance, new chromenes fused with imidazo[1,2-a] pyridine (B92270) motifs have shown potent antiproliferative effects. nih.gov

Anticancer Activity: In a study of 4H-chromene-3-carboxylate derivatives, the nature of the substituent on the 4-aryl group was critical for anticancer potency. nih.gov The activity against HepG-2 and MCF-7 cancer cell lines was significantly enhanced by electron-withdrawing halogen groups, with the potency order being 2,4-dichloro > 4-chloro > 4-fluoro > phenyl > electron-donating groups (e.g., -CH3, -OCH3). nih.gov

These general findings for the chromene scaffold suggest that the biological profile of this compound could be systematically altered by modifying its core structure, such as by introducing different functional groups on the aromatic ring or altering the substituents on the pyran ring.

Role of Specific Functional Groups in Mediating Effects

The biological activity of a molecule is intrinsically linked to its functional groups, which dictate its interactions with biological targets. researchgate.net For this compound and related chromenes, several key groups are determinants of their effects.

The Chromene (Benzopyran) Scaffold: This core structure is a fundamental pharmacophore. researchgate.net The oxygen atom within the pyran ring and the fused aromatic system create a specific electronic and steric profile that allows for interactions with protein targets. Its lipophilic nature aids in cellular uptake. researchgate.net

Hydroxyl and Methoxy (B1213986) Groups: Phenolic compounds are well-known for their biological activities. In many 4-hydroxycoumarin (B602359) (a related benzopyran-2-one) derivatives, the 4-hydroxy group is crucial for antioxidant activity. mdpi.comnih.gov The methoxy group present in this compound can influence its solubility, membrane permeability, and ability to form hydrogen bonds with target receptors.

Carbonyl and Cyano Groups: In many synthetic chromene derivatives, carbonyl and cyano groups are critical for activity. For instance, 3-acetyl-4-hydroxy-coumarins show significant antimicrobial properties. mdpi.com The 3-cyano group is often essential for the cytotoxic activity of 2-amino-4H-chromenes. benthamscience.com

Amino Groups: The 2-amino group is another feature frequently associated with the potent biological activity of 4H-chromenes, contributing to their anticancer effects. benthamscience.comresearchgate.net

A 3D-QSAR study on 4-aryl-4H-chromenes as apoptosis inducers highlighted the nuanced role of different functional groups at various positions. worldscientific.com The study concluded that steric, electrostatic, and hydrophobic properties of substituents around the chromene ring are all critical in defining the anticancer activity, indicating that a precise arrangement of functional groups is necessary for optimal interaction with the biological target. worldscientific.com

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. nih.govmdpi.com Most biological targets, such as enzymes and receptors, are themselves chiral, meaning they can differentiate between the enantiomers of a chiral drug molecule, much like a hand fits into a specific glove. mdpi.com This can lead to significant differences in potency, efficacy, and metabolic profiles between stereoisomers. nih.gov

This compound possesses a chiral center at the C2 position of the pyran ring. Consequently, it can exist as two non-superimposable mirror images (enantiomers), designated as (R)- and (S)-Methylripariochromene A. Although the natural product is typically isolated as a single enantiomer, the specific stereochemistry is critical to its biological function.

Given the chiral nature of this compound, it is highly probable that its biological targets would exhibit stereoselective binding, leading to one enantiomer being more potent or having a different activity profile than the other. The enantioselective synthesis of both (R)- and (S)-Methylripariochromene A would be a critical step to fully elucidate the impact of its stereochemistry on its biological potency and selectivity. nih.gov

Rational Design and Synthesis of this compound Analogs for Enhanced Research Utility

Rational drug design aims to develop new compounds with improved biological activity based on a detailed understanding of their SAR and interaction with their biological target. nih.gov This approach can be applied to this compound to create analogs with enhanced potency, selectivity, or other desirable properties for research.

The process for designing this compound analogs would typically involve:

Information Gathering: Utilizing SAR data from related chromene compounds and the specific biological and computational data available for this compound itself. benthamscience.comnih.govworldscientific.com For example, knowing that electron-withdrawing groups at certain positions on the chromene ring can enhance anticancer activity could guide the synthesis of new halogenated analogs of this compound. nih.gov

Computational Modeling: Using the results from molecular docking and QSAR studies (as detailed in section 6.5) to predict how structural modifications would affect binding affinity and activity.

Chemical Synthesis: Synthesizing the designed analogs. Numerous synthetic routes for the chromene scaffold exist, often involving one-pot multicomponent reactions that can be adapted to produce a variety of derivatives. researchgate.netmdpi.com For instance, a common method for creating 2-amino-4H-chromenes involves the condensation of an aromatic aldehyde, malononitrile, and a reactive phenol (B47542). researchgate.net Inspired by the biosynthesis of natural products in aqueous environments, green chemistry approaches using micellar systems for chromene synthesis have also been developed. nih.govoup.com

Biological Evaluation: Testing the newly synthesized compounds in relevant biological assays to determine if the designed modifications resulted in the desired enhancement of activity. mdpi.comnih.gov

This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and could be powerfully applied to the this compound scaffold to develop novel and more effective chemical probes to study its biological targets. researchgate.net

Computational Approaches to Structure-Activity Analysis (e.g., QSAR, Molecular Docking)

Computational methods are indispensable tools in modern drug discovery and for elucidating structure-activity relationships. nih.govjppres.com Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations have been applied to this compound and related chromene structures to understand their interactions with biological targets at a molecular level. worldscientific.comresearchgate.netgenbinesia.or.idmdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to a protein target. nih.govgenbinesia.or.id this compound has been studied using molecular docking against several targets. In a study on aldose reductase, an enzyme implicated in diabetic complications, this compound showed a favorable binding energy. wjgnet.com The docking analysis predicted that the compound binds to the active site, forming stable hydrogen bonds with key amino acid residues like His110 and Trp111, indicating its potential as an inhibitor.

The binding affinities of this compound and other phytochemicals to various protein targets have been calculated, with more negative values indicating a more stable interaction. genbinesia.or.idtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comworldscientific.com While specific QSAR models for a series of this compound derivatives were not found, numerous studies on the broader chromene class provide valuable insights.

For example, a 3D-QSAR study on 4H-chromene derivatives as apoptosis inducers generated highly predictive CoMFA and CoMSIA models. worldscientific.com The contour maps from this analysis provided a detailed 3D picture of the structural requirements for activity, indicating that:

Bulky substituents are not tolerated at certain positions (R1).

Increased electropositivity and hydrophobicity are favorable at other positions (R2).

Hydrogen-bond acceptors at specific locations (R5, R6) can increase activity. worldscientific.com

Such models are powerful tools for predicting the activity of newly designed analogs before their synthesis, thereby streamlining the discovery process. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide further insight into the stability of the ligand-protein complex over time. Simulations performed on the this compound-aldose reductase complex have helped to understand its coupling in the active site, showing agreement between experimental and computational data.

Analytical and Spectroscopic Methodologies in Methylripariochromene a Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Methylripariochromene A. One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, provide essential information about the chemical environment and connectivity of hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals reveal the presence of aromatic protons, olefinic protons of the chromene ring, methoxy (B1213986) groups, and protons of the isoprenyl side chain. The chemical shift (δ) of each proton, its integration (relative number of protons), and its coupling constant (J) provide critical data for assembling the molecular structure. Similarly, the ¹³C NMR spectrum indicates the total number of carbon atoms and their types (methyl, methylene (B1212753), methine, quaternary, carbonyl), offering a complete carbon skeleton of the molecule.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly attached proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule, such as linking the side chain to the chromene core.

Nuclear Overhauser Effect Spectroscopy (NOESY): Establishes through-space proximity of protons, which helps in determining the relative stereochemistry and conformation of the molecule.

The comprehensive analysis of these NMR datasets allows for the complete and unambiguous structural confirmation of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Ripariochromene A) (Data based on literature for Ripariochromene A, an alternative name for this compound)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2129.05.42, d (9.9)
3122.26.22, d (9.9)
477.2-
4a122.5-
5155.8-
696.86.02, s
7158.4-
8104.2-
8a151.7-
1'22.03.10, d (7.0)
2'122.05.12, t (7.0)
3'132.0-
4'25.71.62, s
5'17.81.76, s
7-OCH₃55.83.75, s
8-COCH₃196.12.45, s
8-COCH₃26.3-

This table is interactive. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass measurement that allows for the calculation of a unique molecular formula. nih.gov This technique is crucial for confirming the identity of the isolated natural product and distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of this compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its substructures and the connectivity of its functional groups. nih.gov For this compound, MS/MS analysis would likely show characteristic losses of the isoprenyl side chain, methyl groups from the methoxy and acetyl moieties, and fragmentation of the chromene ring, providing valuable data for structural confirmation. rsc.org

Table 2: Mass Spectrometry Data for this compound

TechniqueParameterObserved ValueInformation Provided
HRMS Exact Mass [M+H]⁺Data not available in searched literatureDetermination of Elemental Formula
MS/MS Precursor Ion (m/z)Data not available in searched literatureParent molecular ion for fragmentation
MS/MS Major Fragment Ions (m/z)Data not available in searched literatureStructural fragments and connectivity

This table is interactive. You can sort and filter the data.

Vibrational Spectroscopy (IR, Raman) for Structural Characterization in Research Settings

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

O-H stretching (if any hydroxyl groups were present, though not in the parent structure)

C-H stretching from aromatic and aliphatic parts of the molecule

A strong C=O stretching absorption from the acetyl group

C=C stretching from the aromatic and chromene rings

C-O stretching from the ether and methoxy groups

These data help to confirm the presence of key functional groups, complementing the information obtained from NMR and mass spectrometry. scite.ai

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, it provides valuable information about non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be particularly useful for characterizing the C=C bonds of the chromene and aromatic rings and the carbon skeleton of the isoprenyl side chain. nih.gov Although a less commonly reported technique for this class of compounds compared to IR, it can offer unique structural insights.

Table 3: Characteristic Vibrational Spectroscopy Frequencies

SpectroscopyFunctional GroupExpected Frequency Range (cm⁻¹)
IR Aromatic C-H Stretch3100-3000
IR Aliphatic C-H Stretch3000-2850
IR Ketone C=O Stretch1725-1705
IR Alkene C=C Stretch1680-1640
IR Aromatic C=C Stretch1600-1475
IR C-O Stretch1300-1000
Raman Aromatic Ring Modes1600-1580
Raman C=C Stretch1680-1640

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. mdpi.com This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a single crystal, the X-rays are diffracted in a unique pattern that is dependent on the arrangement of atoms in the crystal lattice. nist.gov

By analyzing this diffraction pattern, a detailed 3D electron density map of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles. researchgate.net For chiral molecules like this compound (which contains a stereocenter at the C4 position), X-ray crystallography can unambiguously determine the absolute configuration (R or S), which is crucial for understanding its biological activity. While X-ray crystallographic data for related chromene derivatives have been published, specific data for this compound is not currently available in the searched literature.

Chromatographic Techniques for Quantitative Analysis and Metabolomic Studies of this compound in Biological Systems (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex matrices such as plant extracts and biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of small molecules in biological systems due to its high sensitivity, selectivity, and specificity. ijsr.netnih.gov A validated LC-MS/MS method would involve:

Sample Preparation: Extraction of this compound from the matrix (e.g., plasma, urine, or tissue homogenate), often using protein precipitation or liquid-liquid extraction. researchgate.net

Chromatographic Separation: Separation of the analyte from endogenous interferences using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18) and mobile phase.

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion-to-product ion transition for this compound is monitored, providing excellent selectivity.

This methodology allows for the accurate determination of the concentration of this compound in pharmacokinetic and metabolic studies.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are fundamental for the analysis of complex natural product extracts containing this compound. nih.gov

LC-DAD-MS: A common and powerful hyphenated technique is Liquid Chromatography coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

LC: Separates the components of the plant extract.

DAD: Provides UV-Vis spectra for each separated peak, which is characteristic of the chromophore of the compound. This is useful for identifying classes of compounds (e.g., flavonoids, chromenes).

MS: Provides mass information (molecular weight and fragmentation data) for each component, allowing for putative identification.

Studies on Orthosiphon aristatus extracts have utilized LC-MS/MS to identify dozens of compounds in a single run. researchgate.netnih.gov This approach allows for rapid chemical profiling and "dereplication," the process of quickly identifying known compounds in a mixture to focus on novel substances. By combining retention time, UV-Vis spectra, and mass spectral data, researchers can confidently identify this compound within the complex phytochemical matrix of the plant extract.

Ecological and Chemodiversity Significance of Methylripariochromene a

Role of Methylripariochromene A in Plant-Herbivore Interactions

This compound, a secondary metabolite found in plant species such as Orthosiphon aristatus and Ageratina riparia, is thought to play a role in the complex chemical dialogues between plants and herbivores. Plants have evolved to produce a vast array of secondary metabolites that are not essential for primary growth but are crucial for survival and interaction with their environment researchgate.net. These compounds, including benzopyrans like this compound, often serve as a primary line of defense against herbivory researchgate.net.

The defensive action of such compounds can manifest in several ways. Many secondary metabolites act as antifeedants or feeding deterrents, possessing a bitter taste or noxious odor that discourages consumption by insects and other animals researchgate.nettaylorandfrancis.com. By reducing the palatability of plant tissues, these chemicals limit the damage inflicted by herbivores. Other compounds can be directly toxic or interfere with the herbivore's digestion, growth, or reproductive capabilities, thereby reducing the fitness of the predator nih.gov. While direct studies on the antifeedant or toxic properties of this compound are not extensively detailed in current literature, its classification as a secondary metabolite strongly suggests its involvement in the plant's defensive arsenal (B13267) against herbivores. The production of such chemicals is a key strategy in what is known as host-plant resistance, improving a plant's ability to survive and reproduce by minimizing the impact of herbivory researchgate.net.

Allelopathic Effects and Interspecies Chemical Communication

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing chemical compounds into the environment mdpi.commdpi.com. These compounds, known as allelochemicals, can be present in various plant tissues and are released through root exudation, leaching from leaves, or decomposition of plant material researchgate.net. Secondary metabolites are the primary agents of allelopathy, and they can have either inhibitory or, less commonly, stimulatory effects on neighboring plants mdpi.com.

As a secondary metabolite, this compound has the potential to exert allelopathic effects. Allelochemicals can interfere with fundamental physiological processes in competing plants, such as seed germination, root and shoot growth, and nutrient uptake researchgate.netcabidigitallibrary.org. For instance, some phytoalexins, which are defense-related compounds, have been shown to possess allelopathic properties, highlighting the dual role these molecules can play in an ecosystem chiro.org. The release of this compound into the soil by Orthosiphon aristatus or Ageratina riparia could create a chemical barrier that suppresses the growth of competing plant species, thus securing more resources like water, sunlight, and nutrients. This form of interspecies chemical communication is a critical factor in shaping plant community structure and dynamics mdpi.com. Although specific research confirming the allelopathic activity of purified this compound is limited, its chemical nature makes it a plausible candidate for involvement in such interactions.

Contribution to Plant Defense Mechanisms and Stress Responses

Plants respond to pathogen attacks and environmental stress through a multi-layered defense system that includes the production of antimicrobial secondary metabolites plantsjournal.com. A key component of this induced defense is the synthesis and accumulation of phytoalexins, which are low molecular weight compounds produced de novo in response to infection or stress nih.govnih.gov. These compounds accumulate locally at the site of infection or stress and are believed to inhibit the growth and development of pathogens nih.gov.

Chemo-taxonomic Significance and Biodiversity Implications

Chemotaxonomy is the field of biology that utilizes the chemical constituents of plants to understand their systematic relationships and evolutionary history researchgate.net. The distribution of specific secondary metabolites, like this compound, can serve as a valuable taxonomic marker service.gov.uk. This compound has been isolated from Orthosiphon aristatus, a member of the Lamiaceae (mint) family, and Ageratina riparia, which belongs to the Asteraceae (sunflower) family researchgate.net.

The presence of the same complex secondary metabolite in two different, albeit major, plant families is of chemotaxonomic interest. It may suggest a shared evolutionary history or convergent evolution of specific biosynthetic pathways. Within families like Asteraceae and Lamiaceae, the profiles of flavonoids, terpenoids, and other phenolic compounds are often used to classify genera and species and to construct phylogenetic relationships researchgate.netservice.gov.uk.

Environmental Distribution and Fate in Ecological Systems

The environmental fate of a plant-derived secondary metabolite like this compound refers to its persistence, transport, and transformation in the environment after being released from the plant fao.org. When a plant dies and decomposes, or when its leaves are leached by rain, compounds like this compound are introduced into the soil and potentially into water systems mdpi.com.

The fate of such organic compounds in the soil is governed by several factors, including their chemical structure, water solubility, and the physical and biological properties of the soil mdpi.com. Compounds can be adsorbed to soil organic matter and clay particles, which can limit their mobility and bioavailability fao.org. Microbial degradation is a primary pathway for the breakdown of natural organic compounds in the environment. Soil microorganisms may use these compounds as a carbon source, transforming them into simpler molecules.

The persistence of this compound in the environment is currently not well-documented. However, like many natural products, it is expected to be biodegradable over time. Factors such as soil pH, temperature, moisture, and microbial community composition would influence its degradation rate. Its transport from soil to groundwater would depend on its water solubility and its tendency to bind to soil particles. Understanding the environmental fate of such compounds is important for a complete picture of their ecological role.

Table of Potential Ecological Roles of this compound

Ecological Role Description
Plant-Herbivore Interaction May act as an antifeedant or toxin, deterring insects and other herbivores from consuming the plant.
Allelopathy Potentially inhibits the germination and growth of nearby competing plant species through its release into the soil.
Plant Defense (Phytoalexin-like) Likely contributes to the plant's chemical defense system against microbial pathogens, possibly being synthesized in response to infection or stress.
Chemotaxonomic Marker Its presence in both the Lamiaceae and Asteraceae families provides chemical evidence for studying plant evolutionary relationships.

| Contribution to Chemodiversity | Adds to the chemical complexity of an ecosystem, influencing a variety of ecological interactions. |

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Uncharted Biological Activities and Novel Mechanisms of Action

While initial studies have provided a foundational understanding of Methylripariochromene A, its full biological activity spectrum remains largely uncharted. Future research will be pivotal in exploring novel bioactivities beyond its currently known effects. High-throughput screening (HTS) campaigns against diverse biological targets, including enzyme panels, receptor binding assays, and whole-cell phenotypic screens, represent a key strategy. Such unbiased approaches could uncover unexpected therapeutic potentials in areas like neurodegenerative disease, metabolic disorders, or immunology.

Furthermore, a deeper investigation into its mechanism of action is critical. Even for its known activities, the precise molecular interactions are often not fully characterized. Future studies should focus on identifying the direct protein targets responsible for its effects. A combination of genetic and biochemical methods will be essential to validate these targets and understand how the compound modulates their function, potentially revealing novel regulatory sites or allosteric mechanisms that have not been previously described.

Research ApproachObjectivePotential Outcome
High-Throughput Screening (HTS)To identify new biological activities against a wide array of targets.Discovery of novel therapeutic applications for this compound.
Phenotypic ScreeningTo observe the compound's effects in disease-relevant cellular models.Identification of effects on complex biological pathways without a preconceived target.
Mechanism of Action (MoA) StudiesTo elucidate the precise molecular pathways affected by the compound.Deeper understanding of its function and potential for on-target and off-target effects.

Challenges and Innovations in Sustainable Sourcing and Production for Research

The advancement of research on this compound is intrinsically linked to its availability. Sourcing from its natural origin, typically a plant species, presents several sustainability challenges. These include the risk of over-harvesting, geographical and seasonal variability in yield, and the environmental impact of extraction and purification processes. lactalisingredients.commdpi.com The low abundance of many natural products in their native sources often makes isolation an expensive and resource-intensive endeavor. researchgate.net

To overcome these hurdles, innovative and sustainable production methods are required. Key areas for future development include:

Total Synthesis: Developing a scalable and economically viable total chemical synthesis route would provide a reliable, plant-independent source of the compound.

Plant Cell Culture: Establishing cell cultures of the source plant could enable production in controlled bioreactors, eliminating environmental variables and reducing ecological impact.

These innovations are crucial for ensuring a consistent and environmentally responsible supply of the compound to support extensive preclinical and chemical biology research.

Development of this compound as a Chemical Biology Probe for Target Identification

The unique structure of this compound makes it an attractive scaffold for the development of chemical probes. Chemical probes are specialized small molecules designed to study biological targets with high potency and selectivity. nih.gov Developing this compound into such a tool would be invaluable for identifying its direct molecular targets and interrogating their functions within a cellular context. j-morphology.comnih.gov

The process involves strategic chemical modification of the parent molecule to incorporate a reporter tag or a reactive group without compromising its inherent biological activity.

Key Modifications for Probe Development:

Affinity-Based Probes: Attaching a photoreactive group (e.g., a diazirine) and an enrichment handle (e.g., biotin) would allow for photo-affinity labeling. rsc.org This technique enables the covalent capture of binding partners upon UV irradiation, which can then be isolated and identified using mass spectrometry.

Fluorescent Probes: Conjugating a fluorophore would allow for the visualization of the compound's subcellular localization and its interaction with potential targets in living cells using advanced microscopy techniques.

The creation of a corresponding inactive analog to serve as a negative control is a critical step in validating the specificity of the probe's interactions. nih.gov

Probe TypeModificationApplication
Affinity ProbeAddition of a photoreactive group and a biotin (B1667282) tag.Covalent labeling and subsequent pull-down and identification of protein targets.
Fluorescent ProbeConjugation of a fluorescent dye (e.g., fluorescein, rhodamine).Real-time imaging of the compound's distribution and dynamics in live cells.
Inactive ControlSynthesis of a structurally similar but biologically inactive version.Differentiating specific target engagement from non-specific interactions.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular response to this compound, its study must be integrated with systems biology and multi-omics technologies. nih.govresearchgate.net These approaches provide a global snapshot of the molecular changes occurring within a biological system upon treatment with the compound. wiley-vch.defrontiersin.org By analyzing the entire complement of genes, proteins, and metabolites, researchers can construct detailed molecular maps of the compound's impact.

Potential Omics Applications:

Transcriptomics (RNA-seq): Reveals how this compound alters gene expression, identifying entire pathways that are activated or suppressed.

Proteomics (Mass Spectrometry): Quantifies changes in the abundance of thousands of proteins, providing insight into the functional state of the cell.

Metabolomics: Measures fluctuations in small-molecule metabolites, offering a direct readout of the compound's effect on cellular metabolism.

Integrating these large datasets can uncover previously unknown connections between the compound's primary target and broader cellular processes, leading to a more complete mechanistic understanding and potentially identifying biomarkers of its activity. nih.gov

Advancements in Synthetic Biology for Heterologous Production

Synthetic biology offers a powerful and sustainable alternative to traditional methods of sourcing this compound. nih.gov This approach involves engineering well-characterized host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce the natural product. rsc.org This process, known as heterologous production, relies on identifying and transferring the entire biosynthetic gene cluster responsible for the compound's synthesis from the native plant into a microbial chassis. nih.govresearchgate.net

The advantages of this strategy are numerous. It allows for large-scale, fermentative production that is rapid, scalable, and independent of the geographical or environmental constraints of the original plant source. Furthermore, synthetic biology tools enable the engineering of the biosynthetic pathway itself. By modifying or swapping enzymes, it becomes possible to generate novel analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. nih.govrsc.org

Theoretical and Computational Chemistry for Predictive Modeling of Activity and Metabolism

Theoretical and computational chemistry provides a suite of powerful in silico tools to accelerate research on this compound. imperial.ac.ukchemrxiv.org These methods can predict molecular properties, model interactions with biological targets, and anticipate metabolic fate, thereby guiding experimental work and reducing resource expenditure.

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred binding orientation of this compound to the three-dimensional structure of a putative protein target. It can help prioritize targets for experimental validation and provide insights into the structural basis of its activity.

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties and chemical reactivity of the molecule. frontiersin.orgresearchgate.net This information is useful for understanding its mechanism of action at a sub-atomic level and predicting sites of potential metabolic transformation.

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These predictions help to identify potential liabilities early in the research process. escholarship.org

Computational MethodResearch ApplicationPredicted Outcome
Molecular DockingSimulating the interaction of this compound with protein targets.Identification of key binding interactions and prediction of binding affinity.
Density Functional Theory (DFT)Calculating electronic structure and reactivity.Understanding reaction mechanisms and predicting metabolic hotspots.
ADMET ModelingPredicting pharmacokinetic and toxicity profiles.Early assessment of drug-like properties and potential safety issues.

Exploration of Synergistic Effects of this compound with other Bioactive Molecules in Research Models

The biological impact of this compound may be significantly enhanced when used in combination with other bioactive compounds. nih.gov Future research should explore the potential for synergistic interactions, where the combined effect of two or more molecules is greater than the sum of their individual effects. nih.govgenesispub.org Such combinations could prove advantageous in research models of complex, multifactorial diseases where targeting multiple pathways simultaneously is often more effective. mdpi.com

Investigating these combinations involves treating cellular or animal models with this compound alongside other known therapeutic agents or natural products. The outcomes can be assessed for synergistic, additive, or antagonistic effects. researchgate.net Discovering a potent synergistic pairing could pave the way for novel combination therapies that may be more efficacious or allow for the use of lower, less toxic concentrations of the individual components.

Q & A

Q. What are the primary natural sources of Methylripariochromene A, and what methodologies are used for its isolation and purification?

this compound is predominantly isolated from Orthosiphon aristatus (Java tea), a medicinal plant traditionally used in Southeast Asia for hypertension management. The compound is typically extracted using ethanol or methanol via maceration or Soxhlet extraction, followed by chromatographic purification (e.g., column chromatography with silica gel). Key studies emphasize the importance of spectroscopic techniques (NMR, MS) for structural confirmation .

Q. What preliminary pharmacological findings support this compound’s antihypertensive properties?

Early in vivo studies in spontaneously hypertensive rats (SHRs) demonstrated dose-dependent blood pressure reduction. Experimental designs often involve oral administration at 10–50 mg/kg/day for 2–4 weeks, with systolic/diastolic measurements via tail-cuff plethysmography. Researchers must validate results against positive controls (e.g., captopril) and account for interspecies variability in pharmacokinetics .

Q. How can researchers ensure the reproducibility of this compound’s bioactivity assays?

Reproducibility requires strict adherence to protocols for compound purity (>95% by HPLC), standardized cell lines (e.g., HUVECs for endothelial function assays), and validation of animal models (e.g., SHRs vs. normotensive controls). Detailed documentation of solvent systems, incubation times, and statistical methods (e.g., ANOVA with post-hoc tests) is critical .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s vasodilatory effects, and how can conflicting data across studies be resolved?

Mechanistic studies suggest dual pathways: (1) endothelial nitric oxide synthase (eNOS) activation via PI3K/Akt signaling and (2) calcium channel blockade in vascular smooth muscle cells. Contradictions arise from variations in assay conditions (e.g., oxygen tension in cell cultures) or model specificity (isolated aortic rings vs. whole-animal systems). Researchers should perform dose-response profiling across multiple models and use siRNA knockdown to confirm pathway involvement .

Q. What are the challenges in designing pharmacokinetic studies for this compound, and how can bioavailability be optimized?

Poor aqueous solubility and rapid hepatic metabolism limit oral bioavailability. Advanced methodologies include nanoemulsion formulations (e.g., Tween 80/lecithin-based carriers) and LC-MS/MS for plasma concentration analysis. Researchers must compare bioavailability metrics (AUC, Cmax) across delivery methods and validate metabolic stability using liver microsomes .

Q. How should researchers address discrepancies between in vitro antioxidant activity and in vivo efficacy of this compound?

In vitro assays (e.g., DPPH scavenging) often overestimate antioxidant potential due to non-physiological conditions. To reconcile discrepancies, use ex vivo models (e.g., erythrocyte hemolysis assays) and measure biomarkers of oxidative stress (MDA, SOD levels) in target tissues. Integrate multi-omics data (transcriptomics/proteomics) to identify off-target effects .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic chemical modifications (e.g., methylation of phenolic groups) paired with molecular docking simulations (e.g., targeting ACE or AT1 receptors). Prioritize derivatives with improved LogP values (2–4) for enhanced membrane permeability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

  • Data Interpretation : Use hierarchical clustering analysis to identify outliers in bioactivity datasets. For example, group compounds by IC50 values in ACE inhibition assays and cross-reference with structural motifs .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. For animal studies, ensure protocols meet ARRIVE guidelines .
  • Literature Synthesis : Conduct scoping reviews to map evidence gaps (e.g., long-term toxicity data) and prioritize research using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.